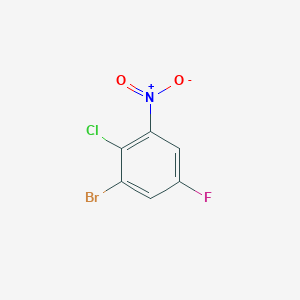

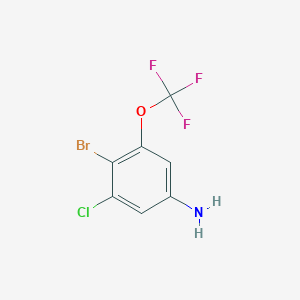

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline, also known as 4-BCTFA, is an organic compound with a unique structure and properties that make it an important molecule for a variety of scientific applications. It is a highly reactive molecule and is used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Agrochemical Industry

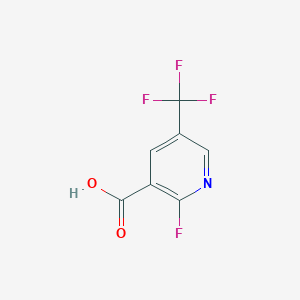

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline: is utilized in the synthesis of agrochemicals due to its trifluoromethylpyridine (TFMP) derivatives. These compounds are crucial in protecting crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives, which include 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline , are used to develop drugs with enhanced properties. The trifluoromethoxy group’s influence on the biological activity and physical properties of compounds has made it a valuable component in drug discovery .

Synthesis of Liquid-Crystalline Polymethacrylates

This compound serves as a precursor in the synthesis of side-group liquid-crystalline polymethacrylates. These materials, which contain fluorine, exhibit unique mesogenic properties that are useful in advanced material sciences .

Development of Schiff Bases

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline: is involved in the creation of novel Schiff bases through condensation with pyridinecarboxaldehydes. These bases have potential applications in various chemical processes and pharmaceuticals .

Trifluoromethoxylation Reagents

The compound is significant in the development of trifluoromethoxylation reagents. These reagents are essential for introducing the trifluoromethoxy group into other molecules, which is a less developed area in fluorine chemistry but has vast potential in enhancing the properties of pharmaceuticals and agrochemicals .

Veterinary Products

Some veterinary products incorporate TFMP derivatives for their unique properties. The inclusion of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline in these products helps in creating more effective treatments for animals .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethoxy)aniline”, mentions that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

It’s known that the compound is used for pharmaceutical testing , suggesting it may interact with various biological targets.

Biochemical Pathways

Aniline derivatives are often involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.

Action Environment

The action, efficacy, and stability of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds or enzymes.

properties

IUPAC Name |

4-bromo-3-chloro-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(13)2-5(6)14-7(10,11)12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPIMBRNIVPLTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)

![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)